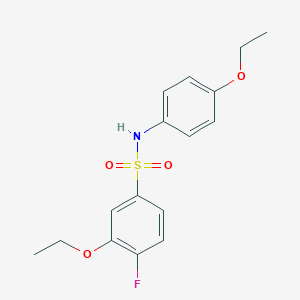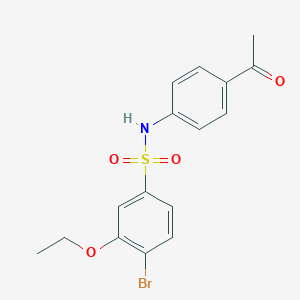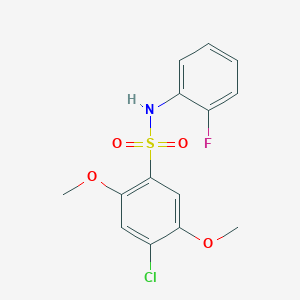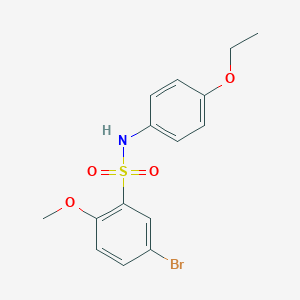
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide, also known as BEMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BEMP is a sulfonamide derivative that has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to inhibit the growth of bacterial cells by disrupting their cell walls.
Biochemical and Physiological Effects:
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to inhibit the activity of COX-2. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Advantages and Limitations for Lab Experiments
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, there are also some limitations to its use in lab experiments. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its cytotoxicity can make it challenging to work with in cell-based assays.
Future Directions
There are several future directions for the study of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. One area of research could focus on the development of new drugs based on the structure of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide. Another area of research could focus on the mechanism of action of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide and its interactions with various enzymes and proteins. Additionally, further studies could investigate the potential applications of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide in the treatment of various diseases, including cancer and bacterial infections.
Synthesis Methods
The synthesis of 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine. The reaction proceeds in an organic solvent such as dichloromethane, and the resulting product is purified by column chromatography. The yield of the product is typically around 70-80%.
Scientific Research Applications
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. 5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown significant cytotoxicity. It has also been tested against various bacterial strains and has exhibited antibacterial activity.
properties
Molecular Formula |
C15H16BrNO4S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
5-bromo-N-(4-ethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO4S/c1-3-21-13-7-5-12(6-8-13)17-22(18,19)15-10-11(16)4-9-14(15)20-2/h4-10,17H,3H2,1-2H3 |
InChI Key |
CUVREIVWWUZOIO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





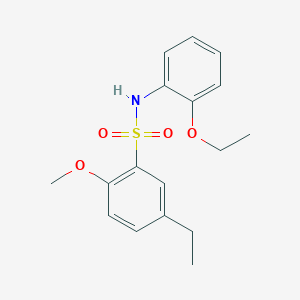
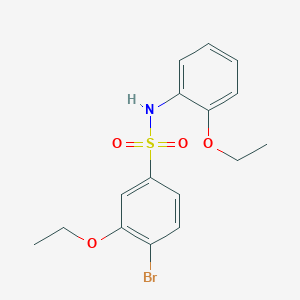
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-methoxynaphthalene-1-sulfonamide](/img/structure/B229082.png)
